N-(2-oxolanylmethyl)-2-(7-oxo-3-phenyl-6-triazolo[4,5-d]pyrimidinyl)acetamide
Overview
Description
N-(2-oxolanylmethyl)-2-(7-oxo-3-phenyl-6-triazolo[4,5-d]pyrimidinyl)acetamide is a member of triazoles.
Scientific Research Applications
Zaleplon: A Novel Sedative Hypnotic
Zaleplon is a non-benzodiazepine sedative hypnotic used in treating insomnia, showcasing the importance of triazole derivatives in medical research. It demonstrates benzodiazepine-like effects without some of the associated undesirable side effects. This compound's ability to substitute for benzodiazepines in animal models and its rapid absorption and metabolism in humans underline the therapeutic potential of triazole-containing compounds. Zaleplon's development exemplifies the application of these compounds in creating safer, more effective medications (Heydorn, 2000).
Antibacterial Activity of Triazole Hybrids
Research into 1,2,3-triazole and 1,2,4-triazole hybrids against Staphylococcus aureus highlights the potential of these compounds in addressing antibiotic resistance. These hybrids show promising broad-spectrum antibacterial activity, including against drug-resistant strains. Their mechanism involves inhibiting critical bacterial proteins and enzymes, demonstrating the role of triazole derivatives in developing new antibacterial agents (Li & Zhang, 2021).
Pyrimidine-Based Optical Sensors
The incorporation of pyrimidine derivatives in optical sensors underscores the versatility of these compounds beyond pharmacological applications. Pyrimidine's ability to form coordination and hydrogen bonds makes it suitable for sensing applications, demonstrating the broad utility of such heterocyclic compounds in scientific research (Jindal & Kaur, 2021).
Triazole Derivatives in Cancer Treatment
Pyrrolobenzimidazoles, featuring triazole and related structures, show promise in cancer treatment. Their design and activity against DNA highlight the potential of triazole derivatives as a new class of antitumor agents. Such studies exemplify the exploration of triazole compounds in developing novel therapeutic strategies against cancer (Skibo, 1998).
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c24-14(18-9-13-7-4-8-26-13)10-22-11-19-16-15(17(22)25)20-21-23(16)12-5-2-1-3-6-12/h1-3,5-6,11,13H,4,7-10H2,(H,18,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDWIKFMEFVLJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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